molecular formula C6H12ClNO B3028288 (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1810070-05-3

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B3028288
CAS No.: 1810070-05-3
M. Wt: 149.62
InChI Key: YNVTZOIAXSPRQO-YAFCINRGSA-N
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Description

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine derivative with a hydroxyl group and a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, and its molecular weight is 149.62 g/mol (based on the formula C₆H₁₁NO + HCl). This compound is primarily used in laboratory research as a synthetic intermediate or building block for pharmaceuticals, particularly in the development of chiral molecules due to its rigid bicyclic structure. The hydrochloride salt enhances its solubility and stability, making it suitable for controlled reactions .

Properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-05-3
Record name 7-Azabicyclo[2.2.1]heptan-2-ol, hydrochloride (1:1), (1R,2S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The nitrogen atom allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Overview

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique properties and potential applications in various fields. This article delves into its scientific research applications, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its bicyclic structure allows for various chemical transformations.
  • Intermediate in Synthesis : It is often utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals due to its reactivity and functional group compatibility.

Biology

  • Enzyme Interaction Studies : The unique bicyclic structure of this compound makes it a candidate for studying enzyme interactions and mechanisms of action due to its ability to form hydrogen bonds with active sites of enzymes.

Medicine

  • Pharmacological Potential : Research indicates that this compound may exhibit significant pharmacological activities, including:
    • Antinociceptive Effects : Demonstrated effectiveness in reducing pain in animal models, suggesting potential applications in pain management therapies.
    • Neuroprotective Properties : Exhibits protective effects on neuronal cells, indicating potential for treating neurodegenerative diseases.
    • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against specific bacterial strains.

Industry

  • Production of Fine Chemicals : The compound is employed in the production of various fine chemicals and pharmaceuticals due to its stability and reactivity under industrial conditions.

Case Studies

Several studies have explored the applications of this compound:

  • Antinociceptive Study :
    • A study involving animal models demonstrated that doses of this compound significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
  • Neuroprotective Research :
    • In vitro studies showed that the compound protected neuronal cells from oxidative stress-induced damage, suggesting its utility in developing treatments for neurodegenerative conditions like Alzheimer’s disease.
  • Antimicrobial Activity Investigation :
    • Preliminary tests against various bacterial strains indicated that this compound could inhibit growth effectively, warranting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three closely related bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Primary Use
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride C₆H₁₂ClNO 149.62 1810070-05-3 Hydroxyl, hydrochloride salt 95–99% Lab intermediate, chiral synth
(1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol (Boc-protected derivative) C₁₁H₁₉NO₃ 213.27 154905-36-9 tert-Butoxycarbonyl (Boc) group 95–99% Amine protection in synthesis
[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol hydrochloride C₇H₁₄ClNO 163.64 1628841-21-3 Methanol substituent, hydrochloride salt N/A Unspecified research
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.19 7242-92-4 Free amine, no hydroxyl or salt N/A Lab research (non-pharma)

Physicochemical and Functional Insights

Hydrochloride Salt vs. Free Base :
The hydrochloride salt of the target compound improves water solubility compared to its free base form, which is critical for reactions in polar solvents. In contrast, (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine lacks ionic character, limiting its utility in aqueous systems .

Boc-Protected Derivative :
The Boc group in (1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol enhances stability during synthetic steps by protecting the amine from unwanted reactions. This derivative is typically used as a precursor, with the Boc group later removed under acidic conditions .

However, its applications remain less documented compared to the target compound .

Biological Activity

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride, a bicyclic compound containing a nitrogen atom, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 1810070-05-3

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's unique stereochemistry enhances its binding affinity to specific receptors, which may lead to diverse pharmacological effects.

Pharmacological Activities

Research has indicated several potential pharmacological activities associated with this compound:

  • Antinociceptive Effects : Studies have shown that this compound exhibits significant antinociceptive properties in animal models, suggesting its potential use in pain management.
  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various in vitro and in vivo studies, indicating its potential for treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Data Table of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntinociceptiveMouse tail-flick testSignificant reduction in pain
NeuroprotectivePC12 cell lineIncreased cell viability
AntimicrobialDisc diffusion assayInhibition of bacterial growth

Case Study 1: Antinociceptive Effects

In a study assessing the antinociceptive effects of this compound using the mouse tail-flick test, researchers found that administration of the compound led to a significant reduction in response time compared to control groups. This suggests a strong potential for development as an analgesic agent.

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of the compound on PC12 cells exposed to neurotoxic agents. Results indicated that treatment with this compound resulted in increased cell survival and reduced markers of apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R,2S,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride to improve enantiomeric purity?

  • Methodology : Use chiral auxiliary agents or asymmetric catalysis during bicyclic ring formation. Boc-protected intermediates (e.g., (1R,2R,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol) can stabilize reactive stereocenters, as seen in analogous azabicyclo syntheses . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances enantiomeric excess.
  • Data Contradictions : Some protocols report lower yields when prioritizing purity (>99% ee), necessitating trade-off analysis between scalability and stereochemical fidelity .

Q. What characterization techniques are critical for confirming the structure of this bicyclic compound?

  • Methodology :

  • NMR : Assign δ<sup>1</sup>H and δ<sup>13</sup>C signals using 2D-COSY and HSQC to resolve overlapping peaks in the bicyclic scaffold. Key markers include the hydroxyl proton (δ 4.1–4.3 ppm) and bridgehead carbons (δ 45–55 ppm) .
  • X-ray Crystallography : Resolve absolute configuration, as seen in related azabicyclo structures (e.g., (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl derivatives) .
    • Pitfalls : Hydrochloride salts may complicate MS analysis; use ESI-MS in positive ion mode with formic acid additives .

Q. How should the compound’s stability be assessed under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials to prevent photodegradation .
  • Contradictions : Some suppliers recommend room-temperature storage for short-term use, but peer studies emphasize cold storage for >90% purity retention .

Advanced Research Questions

Q. What strategies enable enantioselective separation of diastereomers in azabicycloheptanol derivatives?

  • Methodology :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) mobile phase. Adjust pH to 3.0 with trifluoroacetic acid to protonate the amine group .
  • Dynamic Kinetic Resolution : Catalytic methods using Pd/C or Ru complexes can racemize undesired enantiomers in situ, improving yield .
    • Challenges : Bridgehead substituents (e.g., hydroxyl groups) reduce column efficiency due to hydrogen bonding; pre-column derivatization with acetyl chloride may mitigate this .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the hydroxyl and amine groups. Compare with analogous structures (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) to predict regioselectivity .
  • MD Simulations : Simulate solvation effects in DMSO or THF to identify solvent-dependent reaction pathways .
    • Validation : Cross-reference computed activation energies with experimental kinetic data from Arrhenius plots .

Q. What in vivo metabolic pathways are hypothesized for this compound based on structural analogs?

  • Methodology :

  • Isotope Labeling : Use <sup>14</sup>C-labeled azabicycloheptanol to track hepatic metabolism via LC-MS/MS. Expect cytochrome P450-mediated oxidation at the bridgehead carbon, as seen in borneol derivatives (e.g., (1R,2S,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) .
  • Metabolite Profiling : Identify glucuronide conjugates using β-glucuronidase assays .

Contradictions and Resolutions

  • Stereochemical Assignments : Discrepancies exist between X-ray data (e.g., (1R,2S,3R,4S)-rel configurations ) and NMR-based assignments. Resolve via NOESY correlations targeting bridgehead protons .
  • Synthetic Yields : Some protocols report 60–70% yields for Boc-protected intermediates , while others achieve >85% via microwave-assisted cyclization . Optimize reaction time and temperature empirically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

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